Piperonyl N-(4-chlorophenyl)carbamate

Description

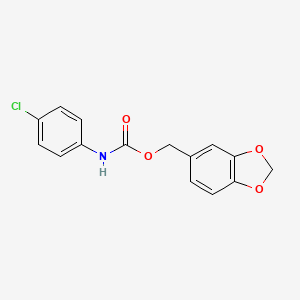

Piperonyl N-(4-chlorophenyl)carbamate is a synthetic carbamate derivative characterized by a piperonyl (benzodioxole) group attached to a carbamate moiety, which is further substituted with a 4-chlorophenyl group. Carbamates are widely recognized for their enzyme-inhibiting properties, often targeting esterases or proteases. The piperonyl group may enhance lipophilicity, influencing membrane permeability and binding affinity compared to simpler phenyl substituents .

Properties

CAS No. |

6664-62-6 |

|---|---|

Molecular Formula |

C15H12ClNO4 |

Molecular Weight |

305.71 g/mol |

IUPAC Name |

1,3-benzodioxol-5-ylmethyl N-(4-chlorophenyl)carbamate |

InChI |

InChI=1S/C15H12ClNO4/c16-11-2-4-12(5-3-11)17-15(18)19-8-10-1-6-13-14(7-10)21-9-20-13/h1-7H,8-9H2,(H,17,18) |

InChI Key |

WBHZUBCSWXVXIL-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)COC(=O)NC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperonyl N-(4-chlorophenyl)carbamate typically involves a nucleophilic substitution reaction. One common method is the reaction of piperonyl alcohol with 4-chlorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

Piperonyl N-(4-chlorophenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Oxidized derivatives of the piperonyl and chlorophenyl groups.

Reduction: Reduced forms of the carbamate group, potentially leading to amines.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Piperonyl N-(4-chlorophenyl)carbamate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

Industry: Utilized in the development of pesticides and fungicides due to its carbamate structure.

Mechanism of Action

The mechanism of action of Piperonyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. In biological systems, carbamates are known to inhibit enzymes such as acetylcholinesterase by carbamylating the active site. This inhibition can lead to the accumulation of acetylcholine, resulting in various physiological effects. The exact molecular targets and pathways for this compound would depend on its specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenyl Carbamates and Analogs

Key Structural and Functional Differences

Piperonyl N-(4-chlorophenyl)carbamate shares a para-chlorophenyl motif with several analogs, but its activity and applications vary significantly depending on the substituents. Below is a comparative analysis:

Table 1: Comparison of Halogen-Substituted Phenyl Derivatives

Insights :

- Halogen Effects: Evidence from maleimide derivatives (Table 1) indicates minimal correlation between halogen size (F, Cl, Br, I) and inhibitory potency against monoacylglycerol lipase (MGL). For example, 4-iodophenyl (IC50 = 4.34 μM) and 4-fluorophenyl (IC50 = 5.18 μM) show comparable activity .

Pyraclostrobin: A Methoxy-Substituted Carbamate

Pyraclostrobin (methyl N-(4-chlorophenyl)carbamate derivative) is a commercial fungicide with a pyrazole-oxymethylphenyl structure.

Table 2: Pyraclostrobin vs. This compound

| Parameter | Pyraclostrobin | This compound |

|---|---|---|

| Structure | Methyl carbamate + pyrazole-oxymethyl | Piperonyl carbamate + 4-chlorophenyl |

| Purity (Commercial) | >98.0% (HPLC) | Not reported |

| CAS RN | 175013–18–0 | Not publicly listed |

| Primary Use | Agricultural fungicide | Research compound (hypothesized) |

Nitrophenyl Carbamate Analogs

(4-Nitrophenyl) N-(4-chlorophenyl)carbamate (, Compound 6) differs by a nitro group instead of piperonyl. For example, a related extract containing this compound demonstrated CUPRAC antioxidant activity (peak 0.403 at 80 μg/mL), comparable to naringenin . Piperonyl’s benzodioxole moiety may similarly modulate redox behavior but with distinct pharmacokinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.